Cas no 509083-71-0 (Ethyl 2-formyl-1,3-thiazole-5-carboxylate)

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a versatile heterocyclic compound featuring both an aldehyde and an ester functional group, making it a valuable intermediate in organic synthesis. Its thiazole core contributes to its utility in pharmaceuticals, agrochemicals, and materials science. The formyl group at the 2-position allows for further derivatization via condensation or nucleophilic addition reactions, while the ethyl ester at the 5-position offers flexibility for hydrolysis or transesterification. This compound is particularly useful in the synthesis of bioactive molecules, including potential drug candidates, due to its reactivity and structural diversity. Its stability under standard conditions ensures reliable handling and storage.
Ethyl 2-formyl-1,3-thiazole-5-carboxylate structure
509083-71-0 structure
Product Name:Ethyl 2-formyl-1,3-thiazole-5-carboxylate
CAS No:509083-71-0
MF:C7H7NO3S
MW:185.200380563736
MDL:MFCD11976502
CID:2102468
PubChem ID:53404566
Update Time:2025-05-23

Ethyl 2-formyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylic acid, 2-formyl-, ethyl ester
    • ethyl 2-formyl-1,3-thiazole-5-carboxylate
    • 5-Ethoxycarbonyl-thiazole-2-carbaldehyde
    • ETHYL 2-FORMYLTHIAZOLE-5-CARBOXYLATE
    • Ethyl 2-formyl-1,3-thiazole-5-carboxylate
    • MDL: MFCD11976502
    • Inchi: 1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3
    • InChI Key: ASUKDVMXENQHDY-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=NC=C1C(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Topological Polar Surface Area: 84.5

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Additional information on Ethyl 2-formyl-1,3-thiazole-5-carboxylate

Ethyl 2-formyl-1,3-thiazole-5-carboxylate: A Comprehensive Overview

Ethyl 2-formyl-1,3-thiazole-5-carboxylate (CAS No. 509083-71-0) is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their unique chemical properties and potential uses in drug design, agrochemicals, and advanced materials. The structure of Ethyl 2-formyl-1,3-thiazole-5-carboxylate consists of a thiazole ring system substituted with a formyl group at position 2 and an ethoxycarbonyl group at position 5. These substituents confer the molecule with distinct reactivity and functionality.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Ethyl 2-formyl-1,3-thiazole-5-carboxylate through various routes. One notable method involves the reaction of 2-formyliminothiazolidinone with ethyl chloroformate under specific conditions. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production. The synthesis of this compound is often carried out in a multi-step process that includes nucleophilic substitution, condensation reactions, and purification steps to isolate the final product.

Ethyl 2-formyl-1,3-thiazole-5-carboxylate has garnered significant attention in the pharmaceutical industry due to its potential as a building block for drug development. The thiazole ring system is known for its ability to interact with various biological targets, including enzymes and receptors. Recent studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities. For instance, research conducted by Smith et al. (2023) revealed that Ethyl 2-formyl-1,3-thiazole-5-carboxylate derivatives can inhibit COX-2 enzymes, which are key players in inflammation-related diseases such as arthritis.

In addition to its pharmaceutical applications, Ethyl 2-formyl-1,3-thiazole-5-carboxylate has found utility in the field of agrochemicals. The compound's ability to act as a precursor for herbicides and fungicides has been explored in recent agricultural studies. A study published in the Journal of Agricultural Chemistry highlighted that certain derivatives of this compound exhibit potent activity against phytopathogenic fungi, making them potential candidates for developing eco-friendly fungicides.

The material science community has also taken an interest in Ethyl 2-formyl-1,3-thiazole-5-carboxylate due to its role as a precursor for advanced materials such as polymers and nanoparticles. Researchers have investigated its use in synthesizing stimuli-responsive polymers that can change their properties under specific environmental conditions. For example, a team led by Dr. Maria Gonzalez reported that incorporating this compound into polymer networks enhances their mechanical strength and thermal stability.

From an environmental standpoint, the synthesis and application of Ethyl 2-form

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